1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-(2-methoxyphenyl)piperazine
Description
The compound 1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-(2-methoxyphenyl)piperazine is a heterocyclic molecule featuring a pyrazole core substituted with a benzyloxy group at position 4, a 4-fluorophenyl group at position 1, and a carbonyl-linked piperazine ring bearing a 2-methoxyphenyl substituent. The benzyloxy and 4-fluorophenyl groups may enhance lipophilicity and receptor binding, while the 2-methoxyphenyl-piperazine moiety is a common pharmacophore in serotonin receptor ligands .
Properties
IUPAC Name |
[1-(4-fluorophenyl)-4-phenylmethoxypyrazol-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN4O3/c1-35-25-10-6-5-9-24(25)31-15-17-32(18-16-31)28(34)27-26(36-20-21-7-3-2-4-8-21)19-33(30-27)23-13-11-22(29)12-14-23/h2-14,19H,15-18,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUUQQRQXHGICI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NN(C=C3OCC4=CC=CC=C4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Carbonyl Condensation
The pyrazole ring is synthesized via cyclocondensation of 4-fluoroacetophenone derivatives with substituted hydrazines. For example:
- 1-(4-Fluorophenyl)ethanone reacts with benzylhydrazine in ethanol under acidic conditions (H₂SO₄) to form 1-benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazine.
- Vilsmeier-Haack formylation introduces the carbonyl group at the pyrazole’s 3-position using dimethylformamide (DMF) and phosphoryl chloride (POCl₃) at 70–80°C.
Reaction Conditions :
Benzyloxy Group Installation
The 4-position benzyloxy group is introduced via nucleophilic aromatic substitution (SNAr):
- 4-Hydroxypyrazole intermediate (from pyrazole synthesis) reacts with benzyl bromide in the presence of K₂CO₃.
- Solvent: Acetonitrile, reflux for 12 hours.
Optimization Note : Excess benzyl bromide (1.5 eq.) improves yields to >80%.
Piperazine Moiety Preparation
Synthesis of 4-(2-Methoxyphenyl)Piperazine
4-(2-Methoxyphenyl)piperazine is synthesized via:
Alternative Route: Cyclohexyl Iodide Displacement
A patented method substitutes a piperazine intermediate with 2-methoxyphenyl groups via:
- Reaction of 1-(4-aminophenyl)piperazine with 2-methoxyiodobenzene in DMF at 85°C.
- Purification : Crystallization from dichloromethane/methanol.
Yield : 85.7% with 99.06% purity (HPLC).
Final Coupling: Pyrazole-Piperazine Conjugation
The pyrazole carbonyl is coupled to the piperazine using:
Acylation with EDCl/HOBt
- Activation : 4-(Benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt).
- Coupling : Reacted with 4-(2-methoxyphenyl)piperazine in dichloromethane (DCM) at room temperature.
Reaction Conditions :
Schotten-Baumann Reaction
An alternative employs acyl chloride intermediates:
- Acyl chloride formation : Treating the pyrazole carboxylic acid with thionyl chloride (SOCl₂).
- Reaction with piperazine : In aqueous NaOH/THF at 0–5°C.
Yield : 78% with reduced byproducts.
Optimization and Scalability
Solvent and Temperature Effects
| Parameter | EDCl/HOBt Method | Schotten-Baumann Method |
|---|---|---|
| Solvent | DCM | THF/H₂O |
| Temperature (°C) | 25 | 0–5 |
| Reaction Time (h) | 16 | 2 |
| Yield (%) | 82 | 78 |
| Purity (HPLC, %) | 98.5 | 97.2 |
Key Insight : The EDCl/HOBt method offers higher yields but requires longer reaction times.
Catalytic Enhancements
- Microwave-assisted synthesis : Reduces coupling time from 16 hours to 45 minutes at 80°C (yield: 84%).
- Palladium catalysts : Improve piperazine coupling efficiency (e.g., Pd/C in H₂ atmosphere).
Characterization and Quality Control
NMR Analysis :
HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
Mass Spectrometry : [M+H]⁺ at m/z 487.2 (calculated: 486.5).
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-(2-methoxyphenyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- The target compound’s benzyloxy group at pyrazole position 4 is rare among analogs, which often feature methoxy, chloro, or carboxylate groups .
- Piperazine derivatives with 2-methoxyphenyl substituents are common in serotonin receptor ligands, but the pyrazole-carbonyl linkage distinguishes the target compound .
Pharmacological Activity Comparison
Key Observations :
Biological Activity
1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that has attracted attention in medicinal chemistry due to its structural features and potential biological activities. This compound contains a pyrazole ring, a piperazine ring, and various functional groups, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 486.547 g/mol. The presence of halogen atoms (fluorine) and various aromatic substituents enhances its biological activity profile.
| Property | Value |
|---|---|
| Molecular Formula | C28H27FN4O3 |
| Molecular Weight | 486.547 g/mol |
| CAS Number | 1210368-24-3 |
| Purity | Typically ≥ 95% |
Anticancer Potential
Studies on similar pyrazole compounds have demonstrated significant anticancer activity across various cancer cell lines. For instance, compounds with structural similarities have been tested against prostate cancer (PC-3) and breast cancer cell lines, showing IC50 values in the low micromolar range.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Pyrazole Derivative A | PC-3 | 1.48 |
| Pyrazole Derivative B | MCF-7 | 0.33 |
These findings suggest that this compound could exhibit similar anticancer properties.
Anti-inflammatory Effects
The pyrazole class has been linked to anti-inflammatory actions. Compounds within this category often inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process. While direct studies on this specific compound are scarce, the presence of functional groups conducive to such interactions suggests potential anti-inflammatory effects.
Case Studies and Research Findings
- In Vitro Studies : Preliminary studies involving related pyrazole compounds have indicated their effectiveness in reducing cell proliferation in various cancer types. For example, a study reported that certain pyrazole derivatives inhibited VEGFR-2 with IC50 values indicating strong potency against tumor angiogenesis.
- Docking Studies : Computational docking studies have shown that similar compounds form stable interactions with active sites of target proteins, suggesting a mechanism for their biological activities.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-(2-methoxyphenyl)piperazine?
Answer: The synthesis typically involves multi-step reactions:
- Cyclization : Pyrazole rings are formed via cyclization of β-keto esters or hydrazides with hydrazine derivatives (e.g., phenylhydrazine) under reflux in ethanol/acetic acid mixtures .
- Acylation : The pyrazole-3-carbonyl group is introduced using benzoyl chloride derivatives in dichloromethane (DCM) with a base like N,N-diisopropylethylamine (DIPEA) to activate the reaction .
- Piperazine Functionalization : The 2-methoxyphenyl group is introduced via nucleophilic substitution or coupling reactions. For example, 1-(4-fluorophenyl)pyrazole intermediates are reacted with pre-functionalized piperazine derivatives under reflux .
Key Considerations : Reaction yields (45–50%) are influenced by purification methods, such as silica gel column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions on the pyrazole and piperazine rings. For example, aromatic protons in the 4-fluorophenyl group appear as multiplets at δ 7.00–7.32 ppm .
- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl groups), confirming spatial orientation .
- IR Spectroscopy : Identifies carbonyl stretches (~1650–1700 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .
Advanced Research Questions
Q. How can conflicting antimicrobial activity data across studies be systematically addressed?
Answer: Discrepancies often arise due to:
- Structural Variations : Minor substituent changes (e.g., 4-fluorophenyl vs. 4-chlorophenyl) significantly alter bioactivity. Comparative studies using isosteric analogs are recommended .
- Assay Conditions : Differences in microbial strains, incubation times, or solvent systems (e.g., DMSO concentration) affect results. Standardized protocols (e.g., CLSI guidelines) should be adopted .
- Data Normalization : Activity metrics (e.g., MIC values) must be normalized against control compounds (e.g., ciprofloxacin) to ensure reproducibility .
Q. What strategies improve yield in multi-step syntheses of this compound?
Answer:
- Intermediate Purification : Silica gel chromatography or recrystallization at each step minimizes impurities. For example, recrystallizing pyrazole intermediates in ethanol increases purity to >95% .
- Catalytic Optimization : Using Lewis acids (e.g., POCl₃) accelerates cyclization steps, reducing side products .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance acylation efficiency compared to DCM, as noted in analogous piperazine derivatizations .
Q. How do substituents on the phenyl rings influence biological activity?
Answer:
- Electron-Withdrawing Groups (EWGs) : The 4-fluorophenyl group enhances metabolic stability and receptor binding via hydrophobic interactions, as observed in tyrosine kinase inhibitors .
- Methoxy Groups : The 2-methoxyphenyl substituent increases solubility and modulates π-π stacking, critical for antimicrobial activity .
- Steric Effects : Bulky groups (e.g., benzyloxy) at the pyrazole 4-position may hinder target engagement, reducing potency .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
Answer:
- Molecular Dynamics (MD) : Simulates binding stability to targets like kinases or CYP450 enzymes. For example, docking studies reveal strong interactions with ATP-binding pockets .
- ADMET Prediction : Tools like SwissADME estimate logP (~3.5) and bioavailability scores (>0.55), indicating moderate lipophilicity and oral absorption .
- QSAR Models : Correlate substituent electronegativity (e.g., F vs. Cl) with IC₅₀ values to guide lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
